molecular formula C22H16F3N3O3S B12379224 1-methyl-5-phenylmethoxy-2-[(E)-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]iminomethyl]pyridin-4-one

1-methyl-5-phenylmethoxy-2-[(E)-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]iminomethyl]pyridin-4-one

Cat. No.: B12379224
M. Wt: 459.4 g/mol
InChI Key: XUARYPMYUCCXOR-KBKYJPHKSA-N
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Description

1-methyl-5-phenylmethoxy-2-[(E)-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]iminomethyl]pyridin-4-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridinone core, a phenylmethoxy group, and a trifluoromethoxy-substituted benzothiazole moiety

Preparation Methods

The synthesis of 1-methyl-5-phenylmethoxy-2-[(E)-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]iminomethyl]pyridin-4-one typically involves multiple steps, including the formation of the pyridinone core, the introduction of the phenylmethoxy group, and the attachment of the trifluoromethoxy-substituted benzothiazole moiety. The synthetic routes often require specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to facilitate the reactions. Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-methyl-5-phenylmethoxy-2-[(E)-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]iminomethyl]pyridin-4-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for facilitating substitution reactions.

Scientific Research Applications

1-methyl-5-phenylmethoxy-2-[(E)-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]iminomethyl]pyridin-4-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-methyl-5-phenylmethoxy-2-[(E)-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]iminomethyl]pyridin-4-one involves its interactions with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its application, such as its use in biological or medicinal research .

Comparison with Similar Compounds

1-methyl-5-phenylmethoxy-2-[(E)-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]iminomethyl]pyridin-4-one can be compared with other similar compounds, such as:

    Phenylboronic acids: These compounds share some structural similarities and are used in various chemical reactions and applications.

    Trifluoromethoxy-substituted benzothiazoles:

    Pyridinone derivatives:

Properties

Molecular Formula

C22H16F3N3O3S

Molecular Weight

459.4 g/mol

IUPAC Name

1-methyl-5-phenylmethoxy-2-[(E)-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]iminomethyl]pyridin-4-one

InChI

InChI=1S/C22H16F3N3O3S/c1-28-12-19(30-13-14-5-3-2-4-6-14)18(29)9-15(28)11-26-21-27-17-8-7-16(10-20(17)32-21)31-22(23,24)25/h2-12H,13H2,1H3/b26-11+

InChI Key

XUARYPMYUCCXOR-KBKYJPHKSA-N

Isomeric SMILES

CN1C=C(C(=O)C=C1/C=N/C2=NC3=C(S2)C=C(C=C3)OC(F)(F)F)OCC4=CC=CC=C4

Canonical SMILES

CN1C=C(C(=O)C=C1C=NC2=NC3=C(S2)C=C(C=C3)OC(F)(F)F)OCC4=CC=CC=C4

Origin of Product

United States

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